

4-(diisopropylamino)benzonitrile CAS number and chemical structure

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Compound of Interest

Compound Name: 4-(Diisopropylamino)benzonitrile

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In-Depth Technical Guide to 4-(diisopropylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(diisopropylamino)benzonitrile**, a versatile aromatic nitrile compound. It details the chemical identity, structural characteristics, and key physicochemical properties of the molecule. This document includes a detailed, representative synthetic protocol and a summary of its characteristic spectroscopic data. A significant focus is placed on its well-documented photophysical properties, particularly the phenomenon of intramolecular charge transfer (ICT), which is illustrated through a state diagram. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, providing essential data and methodologies to facilitate its application in scientific research.

Chemical Identity and Structure

CAS Number: 282118-97-2[1]

Molecular Formula: C13H18N2[1]

Chemical Structure:



The structure of **4-(diisopropylamino)benzonitrile** consists of a benzonitrile core substituted at the para-position with a diisopropylamino group.

Canonical SMILES: CC(C)N(C1=CC=C(C=C1)C#N)C(C)C[1]

IUPAC Name: 4-[di(propan-2-yl)amino]benzonitrile[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **4- (diisopropylamino)benzonitrile**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	202.30 g/mol	[1]
XLogP3	3.8	[1]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	_
Rotatable Bond Count	3	

Table 2: Spectroscopic Data

Spectrum Type	Characteristic Peaks
¹H NMR	(Predicted) δ 7.4 (d, 2H), 6.7 (d, 2H), 3.7 (sept, 2H), 1.3 (d, 12H)
¹³ C NMR	(Predicted) δ 150, 133, 120, 115, 110, 50, 20
IR (Infrared)	(Predicted) v ~2220 cm ⁻¹ (C≡N stretch), ~1600 cm ⁻¹ (C=C aromatic stretch), ~1200 cm ⁻¹ (C-N stretch)
Mass Spectrometry	Molecular Ion (M+) at m/z = 202.15



Synthesis Protocol

While a specific detailed protocol for the synthesis of **4-(diisopropylamino)benzonitrile** is not readily available in the searched literature, a representative synthesis can be proposed based on common organic chemistry reactions, such as the Buchwald-Hartwig amination. The following is a generalized experimental protocol for the synthesis of 4-(dialkylamino)benzonitriles from a halo-benzonitrile precursor.

Reaction Scheme:

Materials and Reagents:

- 4-Chlorobenzonitrile or 4-Fluorobenzonitrile
- Diisopropylamine
- Palladium catalyst (e.g., Pd₂(dba)₃ tris(dibenzylideneacetone)dipalladium(0))
- Phosphine ligand (e.g., Xantphos or BINAP)
- Strong base (e.g., Sodium tert-butoxide or Cesium carbonate)
- Anhydrous toluene or dioxane (reaction solvent)
- Ethyl acetate (for extraction)
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Experimental Procedure:

• Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 1.5 equivalents of sodium tert-butoxide).



- Addition of Reactants: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add 4-chlorobenzonitrile (1.0 equivalent) and anhydrous toluene.
- Reaction Execution: Add diisopropylamine (1.2 equivalents) to the reaction mixture. Seal the flask and heat it to the appropriate temperature (typically 80-110 °C).
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
- Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
 Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
- Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

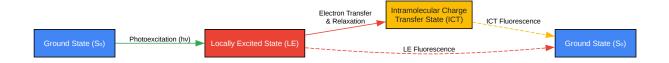
Photophysical Properties: Intramolecular Charge Transfer (ICT)

4-(diisopropylamino)benzonitrile is a well-studied molecule in the field of photophysics due to its exhibition of dual fluorescence, a phenomenon arising from an intramolecular charge transfer (ICT) in the excited state.

Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In polar solvents, a subsequent electron transfer occurs from the electron-donating diisopropylamino group to the electron-withdrawing benzonitrile moiety. This leads to the formation of a geometrically relaxed, charge-separated ICT state, which is lower in energy than the LE state. Both the LE and ICT states can emit fluorescence, resulting in two distinct emission bands. The relative intensity of these bands is highly dependent on the polarity of the solvent.

Below is a diagram illustrating the workflow of the photophysical processes.





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Photophysical pathway of **4-(diisopropylamino)benzonitrile**.

Applications in Research

The unique photophysical properties of **4-(diisopropylamino)benzonitrile** make it a valuable tool in various research areas:

- Solvent Polarity Probes: The dual fluorescence behavior is highly sensitive to the local environment, making it an excellent probe for studying the polarity of solvents and microenvironments, such as in polymers or biological systems.
- Fundamental Photophysics: It serves as a model compound for studying the fundamental principles of intramolecular charge transfer, electron transfer dynamics, and solvation dynamics.
- Materials Science: Derivatives of this compound have potential applications in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other optoelectronic materials.

Conclusion

4-(diisopropylamino)benzonitrile is a compound of significant interest due to its distinct photophysical properties. This technical guide has provided a detailed summary of its chemical identity, a representative synthetic protocol, and key spectroscopic data. The elucidation of its intramolecular charge transfer mechanism continues to be a subject of active research and provides a foundation for the development of novel functional materials. The information presented herein is intended to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their scientific endeavors.



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References

- 1. 4-(Diisopropylamino)benzonitrile | C13H18N2 | CID 2763077 PubChem [pubchem.ncbi.nlm.nih.gov]
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